Dibenzofuran-2,3,7,8-tetrol
Description
Contextualization within Dibenzofuran (B1670420) Chemistry
Dibenzofuran is a heterocyclic organic compound consisting of two benzene (B151609) rings fused to a central furan (B31954) ring. wikipedia.org This core structure is found in a variety of natural products and synthetic compounds. The chemistry of dibenzofurans is extensive, encompassing their synthesis, reactivity, and applications. rsc.org They are known for their thermal stability and are used as heat transfer agents. wikipedia.org Dibenzofurans undergo electrophilic substitution reactions, and their derivatives are studied for applications in pharmaceuticals and materials science. wikipedia.orgontosight.aibiointerfaceresearch.com
The parent compound, dibenzofuran, is a relatively non-toxic white crystalline solid obtained from coal tar. wikipedia.org However, halogenated derivatives, particularly polychlorinated dibenzofurans (PCDFs), are known environmental pollutants and are often grouped with dioxins due to their structural similarity and toxic effects. ontosight.aiontosight.ainih.gov These compounds are formed as unintentional byproducts in various industrial and combustion processes. ontosight.aiwikipedia.org The study of dibenzofuran chemistry is, therefore, crucial for understanding both their potential applications and their environmental and toxicological implications.
Unique Hydroxylation Pattern of Dibenzofuran-2,3,7,8-tetrol and Research Significance
The structure of this compound is characterized by hydroxyl (-OH) groups at the 2, 3, 7, and 8 positions of the dibenzofuran skeleton. This specific substitution pattern is of significant research interest for several reasons.
Firstly, this pattern corresponds to the lateral positions on the dibenzofuran rings. In related halogenated compounds, such as 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF) and 2,3,7,8-tetrachlorodibenzo-p-dioxin (B1682605) (TCDD), substitution at these specific lateral positions is strongly correlated with their high toxicity. biointerfaceresearch.compops.int Hydroxylation is a key metabolic pathway for these toxic compounds in biological systems. mdpi.comdioxin20xx.orgoup.com For instance, studies on the metabolism of TCDF have shown that hydroxylation occurs at the unsubstituted positions adjacent to the ether linkage. mdpi.comnih.gov Therefore, this compound can be considered a fully hydroxylated analog of the highly toxic TCDF, making it a relevant molecule for comparative studies in toxicology and metabolism research.
Secondly, the presence of four hydroxyl groups imparts high polarity to the molecule. This contrasts sharply with the lipophilic nature of its halogenated counterparts. This high polarity influences its solubility and potential biological interactions.
Finally, this compound has been identified as a product in the synthesis of bio-based chemicals. Specifically, it can be synthesized from 1,2,4-benzenetriol (B23740) (BTO), a compound derivable from cellulose. researchgate.netacs.org This positions this compound as a potential bio-based platform chemical and a building block for new polymers and materials, moving beyond its context as simply a metabolite of environmental toxins. acs.org
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound is multifaceted, driven by its relevance in both environmental science and green chemistry. The primary objectives of research on this compound include:
Understanding Metabolic Pathways: A key objective is to study the formation of hydroxylated metabolites from toxic halogenated dibenzofurans. Investigating compounds like this compound helps elucidate the metabolic processes that organisms use to detoxify and excrete persistent organic pollutants. mdpi.comoup.com
Investigating Structure-Activity Relationships: Researchers aim to understand how the specific 2,3,7,8-hydroxylation pattern affects the molecule's chemical and biological properties compared to its halogenated or less-hydroxylated analogs. This includes studying its potential for antioxidant activity or its interaction with biological receptors.
Developing Novel Synthetic Routes: A significant area of research is the development of sustainable methods for synthesizing valuable chemical compounds from renewable resources. The synthesis of this compound from cellulose-derived precursors is a prime example of this objective. researchgate.netacs.org
Exploring Applications as a Bio-based Building Block: Following its successful synthesis from biomass, researchers are exploring the potential of this compound as a rigid, symmetric, and highly functionalized monomer for the creation of new polymers and advanced materials. acs.org
Compound Data
Below are tables detailing the chemical properties of this compound and a comparison with related compounds.
Table 1: Chemical Properties of this compound Data sourced from PubChem. nih.gov
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₈O₅ |
| Molecular Weight | 232.19 g/mol |
| CAS Number | 7461-62-3 |
| Hydrogen Bond Donor Count | 4 |
| Hydrogen Bond Acceptor Count | 5 |
| Rotatable Bond Count | 0 |
| Topological Polar Surface Area | 94.1 Ų |
Structure
3D Structure
Properties
CAS No. |
7461-62-3 |
|---|---|
Molecular Formula |
C12H8O5 |
Molecular Weight |
232.19 g/mol |
IUPAC Name |
dibenzofuran-2,3,7,8-tetrol |
InChI |
InChI=1S/C12H8O5/c13-7-1-5-6-2-8(14)10(16)4-12(6)17-11(5)3-9(7)15/h1-4,13-16H |
InChI Key |
VNDIJIRLCXPKRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C3=CC(=C(C=C3OC2=CC(=C1O)O)O)O |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for Dibenzofuran 2,3,7,8 Tetrol
De Novo Synthesis Approaches
The primary de novo synthesis approach focuses on the controlled dimerization of 1,2,4-Benzenetriol (B23740) (BTO). acs.orgfigshare.com BTO itself is a reactive molecule that can be synthesized through various methods, including the hydrolysis of 1,2,4-triacetoxybenzene, which is prepared via an acid-catalyzed reaction between p-benzoquinone and acetic anhydride. chemicalbook.comchemicalbook.com Other routes to BTO include the oxidation of resorcinol (B1680541) or the Dakin oxidation of specific dihydroxybenzaldehydes or dihydroxyacetophenones. chemicalbook.com
Acid-Catalyzed Condensation and Dimerization of 1,2,4-Benzenetriol (BTO)
The formation of Dibenzofuran-2,3,7,8-tetrol from BTO is achieved through a condensation and dimerization process. acs.orgfigshare.com This reaction pathway yields a condensed, rigid symmetric dimer, distinguishing it from other dimeric structures like [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol, which is a 5,5'-linked BTO dimer. acs.org The dibenzofuran (B1670420) structure is readily accessible under mild reaction conditions, although it can form as a side product during the synthesis of other BTO dimers. acs.orgfigshare.com
The dimerization of BTO to form various products is highly dependent on the presence of oxygen, which strongly suggests a mechanism involving radical intermediates. figshare.com Studies have shown that under aerobic conditions, BTO readily forms dimeric structures. acs.org The reaction pathway is distinct from other acid-mediated reactions of BTO, such as deuterium (B1214612) exchange, which was found to be independent of oxygen and attributed to electrophilic aromatic substitution. figshare.com The dimerization, in contrast, is initiated by an oxidative process where oxygen plays a crucial role, leading to the formation of radical species that subsequently couple to form the dimer. figshare.comnih.gov This spontaneous formation of dimers can occur in aqueous solutions upon contact with oxygen. nih.gov
While this compound can be accessed with relative ease, its formation is often in competition with other dimeric products. acs.orgfigshare.com Optimization of reaction conditions is crucial to enhance the yield and selectivity for the desired dibenzofuran structure. Although specific optimization studies for this compound are not extensively detailed, principles from related oxidative coupling reactions for synthesizing benzofuran (B130515) derivatives can be applied. scielo.brresearchgate.net Key parameters that influence the outcome of such reactions include the choice of oxidant, solvent, and reaction time. scielo.brresearchgate.net For instance, in the synthesis of dihydrobenzofuran neolignans, silver(I) oxide was identified as an efficient oxidant, and acetonitrile (B52724) was found to be a suitable "greener" solvent that provides a good balance between conversion and selectivity. scielo.brresearchgate.net Adjusting the reaction time is also critical, as longer durations can lead to the formation of undesired products, thereby reducing selectivity. scielo.br
Table 1: General Parameters for Optimization of Benzofuran Synthesis via Oxidative Coupling
| Parameter | Variable | Observation |
|---|---|---|
| Oxidant | Type (e.g., Ag₂O, AgOAc) & Stoichiometry | Different silver(I) reagents show varying efficacy; 0.5 equivalents of Ag₂O proved efficient in related syntheses. scielo.brresearchgate.net |
| Solvent | Polarity & Type (e.g., Acetonitrile, Benzene) | Acetonitrile has been shown to provide a good balance between conversion and selectivity. scielo.brresearchgate.net |
| Time | Duration (e.g., 4h vs. 20h) | Shorter reaction times can be optimal, preventing the formation of undesired byproducts. scielo.br |
| Atmosphere | Aerobic vs. Anaerobic | The presence of oxygen is critical for the oxidative dimerization of BTO. acs.orgfigshare.com |
Exploration of Alternative Precursors and Synthetic Strategies
Beyond the dimerization of BTO, other synthetic strategies for the dibenzofuran core exist, which could potentially be adapted for this compound. These methods often involve the construction of the central furan (B31954) ring. rsc.org
Common strategies for synthesizing the dibenzofuran nucleus include:
Intramolecular C-O Bond Formation: Creating the furan ring by cyclizing diarylether derivatives. rsc.org
Construction from Benzofuran or Phenol (B47542) Derivatives: Building the second benzene (B151609) ring onto a pre-existing benzofuran structure or starting from substituted phenols. rsc.org
Rearrangement of Spirodihydrocoumarin: An effective route for synthesizing hexahydrodibenzofurans involves the rearrangement of a spirodihydrocoumarin epoxide intermediate. ekb.egbiointerfaceresearch.com
These alternative routes offer pathways to various substituted dibenzofurans and could be explored for the synthesis of the 2,3,7,8-tetrol derivative by using appropriately functionalized precursors. rsc.orgbiointerfaceresearch.com
Post-Synthetic Modification and Derivatization of the this compound Core
The symmetric nature of this compound, with its four hydroxyl groups, makes it an interesting platform for symmetric modification and difunctionalization. acs.org Such modifications can produce bifunctional molecules that may serve as building blocks for advanced materials like polymers. acs.org
Functionalization of Hydroxyl Groups for Targeted Applications
The four hydroxyl groups on the dibenzofuran core are primary sites for functionalization. These groups can undergo typical phenol reactions, allowing for the attachment of various chemical moieties to tailor the molecule's properties for specific applications. chemicalbook.com For example, etherification or esterification of the hydroxyl groups can alter solubility, reactivity, and electronic properties. The ability to perform symmetric modifications is particularly valuable for creating well-defined linkers for coordination polymers or covalent organic frameworks (COFs), similar to how other polyhydroxylated benzene derivatives like benzene-1,2,4,5-tetrol are used. acs.orgnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name | Other Names | Molecular Formula |
|---|---|---|
| This compound | Dibenzo[b,d]furan-2,3,7,8-tetraol | C₁₂H₈O₅ |
| 1,2,4-Benzenetriol | BTO, Hydroxyhydroquinone | C₆H₆O₃ |
| [1,1′-biphenyl]-2,2′,4,4′,5,5′-hexaol | 5,5'-linked BTO dimer | C₁₂H₁₀O₆ |
| 1,2,4-triacetoxybenzene | C₁₂H₁₂O₆ | |
| p-benzoquinone | Quinone | C₆H₄O₂ |
| Acetic anhydride | C₄H₆O₃ | |
| Resorcinol | C₆H₆O₂ | |
| Silver(I) oxide | Ag₂O | |
| Acetonitrile | C₂H₃N |
Regioselective Synthesis of Advanced Derivatives
The regioselective synthesis of advanced derivatives of this compound is a specialized field of study. While comprehensive research dedicated solely to this specific parent compound is limited in publicly accessible literature, the principles of regioselective synthesis can be applied based on established methodologies for polysubstituted aromatic compounds and general dibenzofuran chemistry. The primary challenge lies in differentiating the four hydroxyl groups at the 2, 3, 7, and 8 positions to achieve site-specific modifications.
Key strategies for regioselective synthesis would theoretically involve:
Protecting Group Chemistry: The differential protection of the hydroxyl groups is a cornerstone of regioselective synthesis. By using a sequence of protecting groups with orthogonal deprotection conditions, chemists can selectively expose one or more hydroxyl groups for subsequent reactions. For instance, silyl (B83357) ethers, benzyl (B1604629) ethers, and acetals could be employed to mask certain hydroxyl functions while others are modified.
Electronic and Steric Control: The inherent electronic properties and steric environment of the dibenzofuran core can influence the reactivity of the hydroxyl groups. The peri positions (1 and 9) can create steric hindrance that may differentiate the reactivity of the adjacent hydroxyl groups at positions 2 and 8 from those at 3 and 7.
Directed Metalation: Ortho-directing groups can be used to achieve regioselective metalation of the dibenzofuran backbone, allowing for the introduction of new functional groups at specific positions. This can be followed by transformations to generate advanced derivatives.
Synthetic Pathways to Key Intermediates
A common approach to creating derivatives is to start with a more easily synthesized precursor, such as 2,3,7,8-tetramethoxydibenzofuran, which can then be selectively demethylated to expose hydroxyl groups for further functionalization.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming new carbon-carbon or carbon-heteroatom bonds. To utilize these methods, a hydroxyl group on the this compound core would first need to be converted into a suitable electrophile, such as a triflate or a halide. The regioselective nature of this conversion is paramount.
Another significant synthetic route is the Ullmann condensation, which is a copper-catalyzed reaction used to form diaryl ethers. This could be employed to couple a functionalized phenol with a suitably activated dibenzofuran precursor.
Illustrative Reaction Schemes
While specific experimental data for this compound is scarce, hypothetical reaction schemes can be constructed based on known transformations. For example, the regioselective mono-alkylation of one hydroxyl group in the presence of the other three would require careful control of reaction conditions, such as the choice of base, solvent, and temperature.
Below is a table summarizing potential regioselective reactions for the derivatization of this compound.
| Reaction Type | Reagents and Conditions | Potential Product | Regioselectivity Control |
| Mono-etherification | 1. NaH (1 equiv.); 2. R-X in DMF | Mono-ether derivative | Stoichiometric control of base |
| Di-acetylation | Acetic anhydride, pyridine | Di-acetyl derivative | Steric hindrance may favor certain positions |
| Suzuki Coupling | 1. Tf2O, base; 2. Ar-B(OH)2, Pd catalyst | Aryl-substituted derivative | Regioselective formation of the triflate |
| Ullmann Condensation | Ar-I, Cu catalyst, base | Diaryl ether derivative | Synthesis of a mono-halogenated precursor |
The synthesis of advanced derivatives of this compound remains a challenging endeavor that relies on the strategic application of fundamental principles of organic synthesis. The development of novel catalytic systems and protecting group strategies will be crucial for unlocking the full potential of this unique chemical scaffold.
Theoretical and Computational Chemistry of Dibenzofuran 2,3,7,8 Tetrol
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the electronic structure of Dibenzofuran-2,3,7,8-tetrol. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to determine the distribution of electrons within the molecule. These calculations reveal key electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of HOMO and LUMO are critical in predicting the molecule's reactivity, as they relate to its ability to donate and accept electrons, respectively.
The electronic structure of the dibenzofuran (B1670420) core is characterized by its aromatic nature, with delocalized π-electrons across the two benzene (B151609) rings and the central furan (B31954) ring. The introduction of four hydroxyl groups at the 2, 3, 7, and 8 positions significantly influences this electronic system. The lone pairs of electrons on the oxygen atoms of the hydroxyl groups can participate in resonance with the aromatic rings, thereby increasing the electron density of the system. This, in turn, is expected to lower the ionization potential and enhance the molecule's nucleophilicity.
Computational models can also predict various reactivity descriptors. These include electrostatic potential maps, which visualize the electron-rich and electron-poor regions of the molecule, and Fukui functions, which indicate the sites most susceptible to nucleophilic, electrophilic, or radical attack. For this compound, the hydroxyl groups are anticipated to be primary sites for electrophilic attack and hydrogen bonding interactions.
Conformational Analysis and Molecular Geometry Optimization
The three-dimensional structure of this compound is determined through conformational analysis and molecular geometry optimization. Computational methods are used to find the most stable arrangement of atoms in space, corresponding to the global minimum on the potential energy surface. The planarity of the dibenzofuran backbone is a key feature, though the orientation of the hydroxyl groups can vary.
Geometry optimization calculations, typically performed using DFT with a suitable basis set (e.g., 6-311+G(d,p)), can provide precise information about bond lengths, bond angles, and dihedral angles. The planarity of the fused ring system is a critical determinant of its electronic and interactive properties. The orientation of the hydrogen atoms of the hydroxyl groups relative to the aromatic rings can lead to different conformers with varying energies. Intramolecular hydrogen bonding between adjacent hydroxyl groups (e.g., between the groups at positions 2 and 3, and 7 and 8) is expected to play a significant role in stabilizing the most favorable conformation.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative)
| Parameter | Predicted Value |
| C-C bond length (aromatic) | ~1.40 Å |
| C-O bond length (furan) | ~1.36 Å |
| C-O bond length (hydroxyl) | ~1.37 Å |
| O-H bond length | ~0.96 Å |
| C-O-H bond angle | ~109° |
| Dihedral angle (defining planarity) | ~0° |
Note: These are typical values for similar aromatic compounds and would be refined by specific quantum chemical calculations for this compound.
Reaction Pathway Modeling and Mechanistic Insights
Theoretical modeling can elucidate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This is particularly valuable for understanding its formation, degradation, and metabolic pathways.
For instance, the formation of polyhydroxylated dibenzofurans can occur through the oxidation of dibenzofuran. Computational studies can model the step-by-step mechanism of such reactions, including the role of oxidants like hydroxyl radicals. The calculations can determine the most likely sites of initial attack and the subsequent steps leading to the final tetrol product.
Similarly, the degradation pathways of this compound can be investigated. This includes modeling its oxidation, which is relevant to its environmental fate and potential for bioremediation. The antioxidant properties of phenolic compounds are well-known, and theoretical calculations can quantify the ability of the hydroxyl groups in this compound to scavenge free radicals by donating a hydrogen atom. The bond dissociation enthalpy (BDE) of the O-H bonds is a key parameter in this context, with lower BDEs indicating greater antioxidant activity.
Prediction of Spectroscopic Signatures
Computational chemistry is a powerful tool for predicting the spectroscopic signatures of molecules, which can aid in their identification and characterization. Theoretical calculations can simulate various types of spectra, including infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra.
IR and Raman Spectroscopy: Calculations of vibrational frequencies can predict the positions and intensities of bands in the IR and Raman spectra. The characteristic vibrational modes of the O-H, C-O, and aromatic C-H bonds would be prominent features. For this compound, strong, broad absorption bands corresponding to the O-H stretching vibrations of the hydroxyl groups would be expected in the IR spectrum.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the molecular structure. The chemical shifts of the aromatic protons and carbons would be influenced by the electron-donating effect of the hydroxyl groups.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and thus the UV-Vis absorption spectrum. The absorption maxima (λ_max) and the corresponding oscillator strengths provide information about the electronic structure and conjugation within the molecule. The presence of hydroxyl groups is expected to cause a red shift (bathochromic shift) in the absorption bands compared to the parent dibenzofuran.
Table 2: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Feature | Wavenumber/Chemical Shift/Wavelength |
| IR Spectroscopy | O-H stretching | ~3200-3600 cm⁻¹ |
| ¹H NMR Spectroscopy | Aromatic H | ~6.5-7.5 ppm |
| ¹³C NMR Spectroscopy | Aromatic C-OH | ~140-150 ppm |
| UV-Vis Spectroscopy | π → π* transitions | ~250-350 nm |
Note: These are approximate ranges based on related compounds and would be precisely determined through specific calculations.
Intermolecular Interaction Studies and Supramolecular Assembly Propensity
The hydroxyl groups of this compound are key to its ability to form intermolecular interactions, particularly hydrogen bonds. Computational studies can model these interactions to understand how molecules of this compound interact with each other and with other molecules, such as water or biological macromolecules.
The propensity for supramolecular assembly can be investigated by calculating the interaction energies of dimers and larger clusters. These calculations can reveal the preferred orientations and geometries of these assemblies. The formation of extensive hydrogen-bonding networks is highly probable, which could lead to the formation of ordered structures in the solid state or in solution.
Advanced Spectroscopic and Structural Characterization of Dibenzofuran 2,3,7,8 Tetrol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of Dibenzofuran-2,3,7,8-tetrol. Both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom in the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic and hydroxyl protons. The symmetry of the 2,3,7,8-substitution pattern simplifies the aromatic region, likely resulting in two singlets corresponding to the protons at the 1, 4, 6, and 9 positions. The exact chemical shifts of these protons are influenced by the electron-donating hydroxyl groups. The hydroxyl protons themselves would likely appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides information on the carbon skeleton. Due to the molecule's symmetry, fewer than the total number of carbon signals are expected. The spectrum would feature signals for the hydroxyl-substituted aromatic carbons (C-2, C-3, C-7, C-8), the non-substituted aromatic carbons (C-1, C-4, C-6, C-9), and the carbons of the furan (B31954) ring (including the ether-linked carbons). The chemical shifts of the carbons directly bonded to the hydroxyl groups would be significantly shifted downfield. researchgate.net Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, would be employed to definitively assign all proton and carbon signals and confirm the connectivity of the dibenzofuran (B1670420) framework. researchgate.netscielo.br Computational methods can also be used to predict chemical shifts, which often show good agreement with experimental data. scielo.brd-nb.info
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| H-1, H-4, H-6, H-9 | ~6.8 - 7.2 | - |
| OH (2,3,7,8) | Variable (broad singlet) | - |
| C-1, C-4, C-6, C-9 | - | ~100 - 115 |
| C-2, C-3, C-7, C-8 | - | ~140 - 150 |
| C-4a, C-5a, C-9a, C-9b | - | ~115 - 130 |
Mass Spectrometry and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide the accurate mass of the molecular ion, allowing for the determination of its elemental formula.
Under electron ionization (EI), the molecular ion is expected to be observed, followed by a series of characteristic fragmentation pathways. The fragmentation of polyhydroxylated aromatic compounds often involves the sequential loss of small neutral molecules. For this compound, key fragmentation steps would likely include the loss of hydroxyl radicals (•OH), water (H₂O), and carbon monoxide (CO). The cleavage of the dibenzofuran ring system can also occur, leading to further characteristic fragment ions. The study of fragmentation patterns in related benzofuran (B130515) and dihydrobenzofuran neolignans has revealed diagnostic ions associated with specific structural features, which can be extended to the analysis of this compound. nih.gov
Table 2: Plausible Mass Spectrometry Fragmentation Pathways for this compound
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| [M]⁺• | Molecular Ion | - |
| [M-OH]⁺ | Loss of a hydroxyl radical | Initial fragmentation |
| [M-H₂O]⁺• | Loss of water | Rearrangement and elimination |
| [M-CO]⁺• | Loss of carbon monoxide | Ring cleavage |
| [M-2CO]⁺• | Loss of two carbon monoxide molecules | Sequential ring cleavage |
X-ray Diffraction Analysis for Solid-State Structure Determination
Table 3: Expected Crystallographic Parameters from a Hypothetical X-ray Diffraction Analysis of this compound
| Parameter | Expected Information |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Describes the symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths (e.g., C-C, C-O, O-H) | Precise interatomic distances |
| Bond Angles (e.g., C-O-C, C-C-O) | Angles between adjacent bonds |
| Torsion Angles | Conformational details |
| Hydrogen Bond Geometry | Distances and angles of intermolecular hydrogen bonds |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two techniques are complementary and together offer a comprehensive vibrational profile of the molecule. thermofisher.com
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl groups involved in hydrogen bonding. adichemistry.comblogspot.com Another prominent feature would be the C-O stretching vibrations of the phenolic hydroxyl groups, typically appearing in the 1260-1000 cm⁻¹ region. spectroscopyonline.com Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to several bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy would also reveal characteristic vibrations. The aromatic ring stretching modes are typically strong in the Raman spectrum. The symmetric C-O-C stretching of the furan ring may also be Raman active. The O-H stretching vibrations, while strong in the IR, are generally weaker in the Raman spectrum.
Table 4: Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique (IR/Raman) |
|---|---|---|
| O-H Stretch (H-bonded) | 3200 - 3600 (broad) | Strong in IR, weak in Raman |
| Aromatic C-H Stretch | 3000 - 3100 | Medium in IR and Raman |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to strong in IR and Raman |
| C-O Stretch (Phenolic) | 1200 - 1260 | Strong in IR |
| C-O-C Stretch (Ether) | 1000 - 1100 | Strong in IR |
| O-H Bend | 1300 - 1450 | Medium in IR |
Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties
Electronic absorption (UV-Vis) and fluorescence spectroscopy are used to investigate the photophysical properties of this compound, which are determined by its electronic structure.
Electronic Absorption (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, arising from π → π* transitions within the aromatic dibenzofuran chromophore. The presence of four hydroxyl groups, which are strong auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to the parent dibenzofuran molecule. The exact position of the absorption maxima can be influenced by the solvent polarity.
Fluorescence Spectroscopy: Many polycyclic aromatic hydrocarbons and their derivatives are fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit fluorescence. The emission spectrum would typically be a mirror image of the lowest energy absorption band. The fluorescence quantum yield and lifetime are important photophysical parameters that can be determined from these measurements. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides information about the structural relaxation of the molecule in the excited state. The fluorescence properties are also likely to be sensitive to the solvent environment.
Table 5: Expected Photophysical Properties of this compound
| Property | Expected Characteristics |
|---|---|
| Absorption Maxima (λabs) | UV region, red-shifted compared to dibenzofuran |
| Molar Absorptivity (ε) | High, characteristic of π → π* transitions |
| Emission Maxima (λem) | Expected at a longer wavelength than λabs |
| Stokes Shift | Dependent on molecular rigidity and solvent |
| Fluorescence Quantum Yield (Φf) | Variable, sensitive to structure and environment |
Materials Science Applications of Dibenzofuran 2,3,7,8 Tetrol
Utilization as Monomeric Units in Polymer Synthesis
The tetra-functional nature of Dibenzofuran-2,3,7,8-tetrol positions it as a versatile monomer for the synthesis of various polymers. The hydroxyl groups can readily participate in polycondensation and polyaddition reactions, leading to the formation of polyesters, polycarbonates, polyurethanes, and polyethers with unique properties imparted by the rigid and planar dibenzofuran (B1670420) moiety.
Development of Polymeric Materials as Bisphenol A Replacements
Bisphenol A (BPA) is a widely used monomer in the production of polycarbonate and epoxy resins. However, concerns over its endocrine-disrupting properties have driven the search for safer alternatives. This compound presents a potential BPA replacement due to its rigid aromatic structure, which can impart high thermal stability and mechanical strength to polymers, similar to BPA. The absence of the bisphenolic structure associated with the hormonal activity of BPA suggests that polymers derived from this tetrol could offer a safer profile. The synthesis of polycarbonates from this compound could be achieved through polycondensation with phosgene (B1210022) or a phosgene equivalent like diphenyl carbonate. The resulting polymers are expected to exhibit high glass transition temperatures (Tg) and excellent thermal stability, making them suitable for applications requiring robust performance.
Table 1: Potential Polymer Classes Derived from this compound
| Polymer Class | Potential Co-monomer | Expected Properties |
|---|---|---|
| Polycarbonate | Diphenyl Carbonate | High Tg, thermal stability, optical clarity |
| Polyester (B1180765) | Terephthaloyl chloride | High strength, thermal resistance |
| Polyurethane | Methylene diphenyl diisocyanate (MDI) | High modulus, abrasion resistance |
Design of Novel Polymeric Architectures with Enhanced Properties
The rigid and planar structure of the dibenzofuran unit can be exploited to create polymers with enhanced thermal, mechanical, and optical properties. For instance, its incorporation into polyester backbones, through reaction with diacyl chlorides, could lead to materials with high tensile strength and modulus, suitable for high-performance fibers and films. The aromatic nature of the dibenzofuran core can also contribute to improved flame retardancy. Furthermore, the four hydroxyl groups allow for the creation of cross-linked networks, leading to thermosetting resins with high dimensional stability and chemical resistance. The development of such novel polymeric architectures is an active area of research, with a focus on creating materials for demanding applications in the aerospace, automotive, and electronics industries.
Incorporation into Functional Thin Films and Coatings
Polymers and materials derived from this compound are potential candidates for the development of functional thin films and coatings. The inherent properties of the dibenzofuran moiety, such as its thermal stability and UV resistance, can be beneficial for protective coatings. When incorporated into a polymer matrix, this compound can enhance the coating's durability and resistance to environmental degradation. Furthermore, the hydroxyl groups can serve as anchor points for further functionalization, allowing for the attachment of specific chemical groups to tailor the surface properties of the coating, such as hydrophobicity or biocompatibility.
Role in Advanced Catalytic Systems
Dibenzofuran derivatives have been investigated for their use as ligands in the design of advanced catalytic systems. The rigid backbone of the dibenzofuran structure provides a stable scaffold for coordinating with metal centers. While direct catalytic applications of this compound are not yet established, its hydroxyl groups could be functionalized to create multidentate ligands capable of forming stable complexes with various transition metals. These metal complexes could exhibit catalytic activity in a range of organic transformations, including oxidation, reduction, and cross-coupling reactions. The ability to tune the electronic and steric properties of the ligand by modifying the dibenzofuran core could allow for the development of highly selective and efficient catalysts.
Exploration in Optoelectronic and Electronic Materials
The conjugated π-system of the dibenzofuran core suggests that materials incorporating this compound may possess interesting optoelectronic properties. Polymers containing dibenzofuran units have been explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic devices. iastate.edubosschemical.com The rigid and planar nature of the dibenzofuran moiety can facilitate π-π stacking and charge transport, which are crucial for the performance of organic semiconductors. The introduction of four hydroxyl groups offers opportunities for tuning the electronic properties of the material through hydrogen bonding or by serving as attachment points for other functional groups. Research in this area is focused on synthesizing and characterizing the photophysical and electronic properties of polymers and small molecules derived from hydroxylated dibenzofurans.
Table 2: Potential Optoelectronic Applications of this compound Derivatives
| Application | Desired Property | Potential Role of this compound |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | High charge mobility, thermal stability | Core unit in host or emissive materials |
| Organic Photovoltaics (OPVs) | Broad absorption, good charge transport | Component in donor or acceptor materials |
Supramolecular Assemblies and Self-Assembled Systems
The presence of four hydroxyl groups on the rigid dibenzofuran scaffold makes this compound an excellent candidate for the construction of supramolecular assemblies through hydrogen bonding. These molecules can potentially self-assemble into well-defined nanostructures such as sheets, ribbons, or porous networks. The planarity of the dibenzofuran core can promote π-π stacking interactions, which, in conjunction with hydrogen bonding, can lead to highly ordered structures. The study of such self-assembled systems is a growing area of materials science, with potential applications in areas such as molecular recognition, sensing, and the development of functional porous materials.
Biological Research Mechanisms of Dibenzofuran 2,3,7,8 Tetrol Excluding Clinical Trials
Molecular Docking and Receptor Interaction Studies
For instance, studies on polychlorinated dibenzofurans (PCDFs) have shown that these compounds can bind to various nuclear receptors, with the androgen receptor being a notable target. Molecular docking simulations have suggested that PCDFs may act as both agonists and antagonists of the androgen receptor by mimicking the binding modes of endogenous ligands. These interactions are stabilized by a combination of electrostatic forces, van der Waals interactions, pi-stacking, and hydrophobic interactions. While the substitution of chlorine atoms with hydroxyl groups in Dibenzofuran-2,3,7,8-tetrol would significantly alter its electronic and steric properties, the foundational dibenzofuran (B1670420) scaffold suggests the possibility of interaction with steroid hormone receptors or other nuclear receptors.
Furthermore, molecular docking studies on hydroxylated 2-phenylbenzofuran derivatives have been conducted to investigate their inhibitory activity against cholinesterases. These studies have helped to identify key ligand-binding residues and the importance of the position of hydroxyl groups for activity. Such findings suggest that the specific arrangement of the four hydroxyl groups on the dibenzofuran core of this compound would be a critical determinant of its binding affinity and selectivity for various protein targets. The planarity and rigidity of the dibenzofuran system could also influence its docking preference within receptor binding pockets.
Table 1: Potential Molecular Interactions of Dibenzofuran Scaffolds Based on Analog Studies
| Interaction Type | Potential Interacting Residues/Moieties | Basis of Inference |
| Hydrogen Bonding | Amino acid residues with polar side chains (e.g., Ser, Thr, Tyr) | Presence of four hydroxyl groups on the tetrol |
| Pi-Stacking | Aromatic amino acid residues (e.g., Phe, Tyr, Trp) | Aromatic nature of the dibenzofuran rings |
| Hydrophobic Interactions | Nonpolar amino acid residues (e.g., Leu, Val, Ile) | The nonpolar surface of the dibenzofuran core |
Enzymatic and Metabolic Transformation Pathways in Model Systems (e.g., in vitro or non-mammalian studies, focusing on mechanism)
There is no specific information on the enzymatic and metabolic transformation of this compound. However, studies on the metabolism of the parent compound, dibenzofuran, by various microorganisms provide a potential model for its formation and further transformation.
Fungal and bacterial systems have been shown to metabolize dibenzofuran through hydroxylation, a key initial step in its degradation. Filamentous fungi, in particular, possess monooxygenase systems that can introduce hydroxyl groups onto the dibenzofuran ring, leading to the formation of various monohydroxylated and dihydroxylated derivatives. For example, the soil fungus Paecilomyces lilacinus has been observed to produce 2,7-dihydroxydibenzofuran, 3,7-dihydroxydibenzofuran, and 2,8-dihydroxydibenzofuran from dibenzofuran. While the formation of a tetrol is not reported, these findings indicate that enzymatic systems capable of polyhydroxylation of the dibenzofuran core exist in nature.
The initial oxidation of dibenzofuran by some bacteria and fungi proceeds via the formation of a dihydrodiol, which can then be dehydrated to form hydroxylated dibenzofurans. Specifically, Cunninghamella elegans and a mutant strain of Beijerinckia oxidize dibenzofuran to 2,3-dihydroxy-2,3-dihydrodibenzofuran. This intermediate can then yield 2- and 3-hydroxydibenzofuran. Further oxidation steps could potentially lead to the formation of more hydroxylated derivatives, including a tetrol, although this has not been experimentally demonstrated.
These microbial transformation pathways are significant as they represent potential routes for the environmental formation of hydroxylated dibenzofurans. The enzymes involved, such as cytochrome P450 monooxygenases and dioxygenases, are central to these biotransformation processes.
Table 2: Experimentally Identified Hydroxylated Metabolites of Dibenzofuran in Model Systems
| Metabolite | Model System | Reference |
| Monohydroxylated dibenzofurans | Various filamentous fungi | colab.ws |
| 2,7-dihydroxydibenzofuran | Paecilomyces lilacinus | colab.ws |
| 3,7-dihydroxydibenzofuran | Paecilomyces lilacinus | colab.ws |
| 2,8-dihydroxydibenzofuran | Paecilomyces lilacinus | colab.ws |
| 2,3-dihydroxy-2,3-dihydrodibenzofuran | Cunninghamella elegans, Beijerinckia (mutant) | nih.gov |
| 2-hydroxydibenzofuran | Cunninghamella elegans, Beijerinckia (mutant) | nih.gov |
| 3-hydroxydibenzofuran | Cunninghamella elegans, Beijerinckia (mutant) | nih.gov |
Mechanistic Investigations of Cellular Interactions
Direct mechanistic studies on the cellular interactions of this compound are absent from the scientific literature. Insights must be drawn from the well-studied chlorinated analog, 2,3,7,8-tetrachlorodibenzofuran (B131793) (TCDF), keeping in mind that the substitution pattern dramatically influences cellular effects.
TCDF is known to be a potent ligand for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor. Upon binding, the AhR-ligand complex translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs). This leads to the altered expression of a battery of genes, including those encoding for drug-metabolizing enzymes like cytochrome P450s (e.g., CYP1A1, CYP1A2, CYP1B1).
Beyond the AhR, hydroxylated metabolites of other aromatic compounds have been shown to exert cellular effects through various mechanisms, including the generation of reactive oxygen species (ROS), interaction with other cellular receptors, and modulation of enzyme activities. Therefore, it is conceivable that this compound could influence cellular processes through pathways independent of or in addition to the AhR.
Role in Natural Product Biosynthesis (if identified as a natural product or intermediate)
There is currently no evidence to suggest that this compound is a known natural product or a confirmed intermediate in the biosynthesis of other natural products. While dibenzofurans as a class of compounds are found in nature, particularly in lichens and ascomycetes, the specific 2,3,7,8-tetrol has not been reported as a natural isolate.
The biosynthesis of some fungal dibenzofurans has been investigated. For example, the biosynthesis of uscandidusins in Aspergillus involves a non-ribosomal peptide synthetase-like enzyme and subsequent modification steps including hydroxylation. It is theoretically possible that a similar biosynthetic pathway could be tailored in some organisms to produce a tetrol derivative, but this remains speculative.
The formation of hydroxylated dibenzofurans from the precursor catechol has been studied from a mechanistic and kinetic perspective, suggesting a potential abiotic or biotic pathway for their formation in certain environments. However, these studies have not specifically identified this compound as a product.
Environmental Chemistry and Remediation Perspectives for Dibenzofuran 2,3,7,8 Tetrol
Formation in Environmental Processes
Dibenzofuran-2,3,7,8-tetrol, a polyhydroxylated derivative of dibenzofuran (B1670420), is not a compound that is intentionally produced or commercially utilized. Its presence in the environment is a result of complex chemical and biological transformation processes acting on precursor compounds. The formation of hydroxylated dibenzofurans, in general, can occur through both biotic and abiotic pathways.
Microbial metabolism is a significant contributor to the formation of hydroxylated dibenzofurans. Certain fungi and bacteria possess enzymatic systems capable of introducing hydroxyl groups onto the aromatic rings of dibenzofuran. For instance, the soil fungus Paecilomyces lilacinus has been shown to hydroxylate dibenzofuran at various positions, leading to the formation of mono- and dihydroxylated derivatives. While the specific formation of this compound has not been explicitly documented in this context, it is plausible that sequential hydroxylation reactions by microbial consortia could lead to such polyhydroxylated forms.
Abiotic processes also play a role in the environmental formation of these compounds. Precursor molecules, such as catechol, which is a common constituent of biomass, can undergo self-condensation or react with radicals like the o-semiquinone radical to form hydroxylated dibenzofurans. These reactions are often mediated by environmental conditions such as temperature and the presence of catalysts.
Furthermore, while not directly involving dibenzofurans, studies on the photochemical transformation of polyfluorinated dibenzo-p-dioxins have demonstrated that hydroxylation can occur on aromatic rings under the influence of light. This suggests a potential abiotic pathway for the hydroxylation of dibenzofuran structures in the environment.
Photochemical and Biotic Degradation Pathways of Hydroxylated Dibenzofurans
The persistence of hydroxylated dibenzofurans, including this compound, in the environment is determined by their susceptibility to degradation processes. Both photochemical and biotic pathways contribute to the breakdown of these compounds.
Photochemical Degradation:
Sunlight can induce the degradation of aromatic compounds in the environment. For hydroxylated dibenzofurans, photochemical degradation is likely to proceed through the generation of reactive oxygen species, such as hydroxyl radicals. These radicals can attack the aromatic rings, leading to further hydroxylation, ring cleavage, and eventual mineralization to simpler compounds like carbon dioxide and water. The rate and extent of photochemical degradation are influenced by factors such as the intensity of solar radiation, the presence of photosensitizing substances in the surrounding matrix (e.g., water, soil), and the specific chemical structure of the hydroxylated dibenzofuran congener. Studies on analogous compounds, such as hydroxylated polybrominated diphenyl ethers, have shown that they can undergo photolytic transformations in aqueous environments.
Biotic Degradation:
Microorganisms are key players in the breakdown of organic pollutants. The biotic degradation of hydroxylated dibenzofurans is an enzymatic process. Bacteria and fungi can utilize these compounds as a source of carbon and energy. The initial steps in the degradation pathway often involve the action of dioxygenase enzymes, which catalyze the insertion of two hydroxyl groups onto the aromatic ring, leading to the formation of a diol. This is followed by ring cleavage and further metabolism through established aromatic degradation pathways. The efficiency of biotic degradation depends on the microbial community present, environmental conditions (e.g., oxygen availability, pH, temperature), and the bioavailability of the compound.
The following table summarizes the key degradation pathways for hydroxylated dibenzofurans:
| Degradation Pathway | Description | Key Factors |
| Photochemical | Degradation initiated by sunlight, often involving reactive oxygen species. | Light intensity, presence of photosensitizers, chemical structure. |
| Biotic | Enzymatic breakdown by microorganisms (bacteria and fungi). | Microbial community composition, oxygen availability, bioavailability. |
Analytical Methodologies for Trace Detection in Environmental Matrices
The accurate detection and quantification of trace levels of this compound and other hydroxylated dibenzofurans in complex environmental matrices such as soil, sediment, water, and biota are essential for assessing their environmental fate and potential risks. The analytical methods employed for these compounds are typically sophisticated and require high sensitivity and selectivity due to the low concentrations at which they are expected to occur.
The gold standard for the analysis of trace organic pollutants like dibenzofuran derivatives is high-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC-HRMS). This technique offers the necessary separation efficiency and mass accuracy to distinguish the target analytes from a multitude of interfering compounds present in environmental samples.
A typical analytical workflow for the detection of hydroxylated dibenzofurans involves several key steps:
Sample Extraction: The initial step is to extract the target compounds from the environmental matrix. Common techniques include Soxhlet extraction, pressurized liquid extraction (PLE), and solid-phase extraction (SPE). The choice of solvent and extraction method is critical to ensure high recovery of the analytes.
Clean-up and Fractionation: Environmental extracts are complex mixtures. A multi-step clean-up procedure is therefore necessary to remove interfering substances. This often involves column chromatography using various adsorbents like silica, alumina, and activated carbon.
Derivatization: Hydroxylated compounds can be challenging to analyze directly by gas chromatography due to their polarity and potential for thermal degradation. Therefore, a derivatization step is often employed to convert the hydroxyl groups into less polar and more volatile derivatives, for example, by methylation or silylation.
Instrumental Analysis: The derivatized extract is then injected into the HRGC-HRMS system. The gas chromatograph separates the different compounds based on their boiling points and interactions with the chromatographic column. The mass spectrometer then detects and quantifies the specific ions characteristic of the target analytes.
The following table outlines the principal analytical techniques used for the trace detection of hydroxylated dibenzofurans:
| Analytical Step | Technique(s) | Purpose |
| Extraction | Soxhlet, Pressurized Liquid Extraction (PLE), Solid-Phase Extraction (SPE) | Isolate target compounds from the sample matrix. |
| Clean-up | Column Chromatography (Silica, Alumina, Carbon) | Remove interfering substances from the extract. |
| Derivatization | Methylation, Silylation | Improve chromatographic performance and thermal stability. |
| Analysis | High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-HRMS) | Separate, identify, and quantify the target compounds at trace levels. |
Future Research Trajectories and Interdisciplinary Opportunities for Dibenzofuran 2,3,7,8 Tetrol
Sustainable and Green Chemistry Approaches to Synthesis
The development of environmentally benign synthetic routes is paramount for the future study and application of Dibenzofuran-2,3,7,8-tetrol. Traditional methods for creating the dibenzofuran (B1670420) core often rely on palladium-catalyzed intramolecular cyclizations, which can be adapted to align with green chemistry principles. biointerfaceresearch.comorganic-chemistry.org Future research should prioritize methodologies that reduce waste, minimize energy consumption, and utilize renewable resources.
Key areas for investigation include:
Biocatalytic Synthesis: Employing enzymes, such as laccases or peroxidases, to catalyze the oxidative coupling of substituted catechols or phenols could offer a highly selective and environmentally friendly pathway. This approach mimics natural biosynthetic processes and operates under mild conditions.
Photocatalysis: Utilizing visible light and suitable photocatalysts to drive the cyclization reactions could significantly reduce the energy requirements and avoid the need for stoichiometric chemical oxidants.
Green Solvents: Shifting from conventional organic solvents to greener alternatives like water, supercritical fluids (e.g., scCO₂), or bio-derived solvents (e.g., Cyrene) would substantially improve the environmental profile of the synthesis.
Flow Chemistry: Implementing continuous flow reactors can enhance reaction efficiency, improve safety, and allow for easier scalability compared to traditional batch processes. This approach facilitates precise control over reaction parameters, leading to higher yields and purity.
| Approach | Traditional Method (e.g., Ullmann Condensation) | Emerging Green Method (e.g., Biocatalysis) |
|---|---|---|
| Catalyst | Copper or Palladium | Enzymes (e.g., Laccase) |
| Solvent | High-boiling point organic solvents (e.g., DMF, Toluene) | Aqueous buffers, ionic liquids |
| Temperature | High temperatures (>150°C) | Mild, near-ambient temperatures |
| Byproducts | Stoichiometric metallic salts, organic waste | Water, minimal waste |
| Selectivity | Often requires protecting groups, can have regioselectivity issues | High substrate and regioselectivity |
Advanced Characterization Techniques for Dynamic Studies
Understanding the dynamic behavior of this compound—including its conformational changes, excited-state properties, and interactions with its environment—is crucial for designing applications. While standard spectroscopic and crystallographic techniques provide static information, advanced methods are needed to probe its dynamic nature.
Future characterization efforts should include:
Ultrafast Transient Absorption Spectroscopy: To investigate the excited-state dynamics following photoexcitation, which is essential for applications in optoelectronics or photocatalysis.
Time-Resolved Fluorescence Spectroscopy: To measure fluorescence lifetimes and study dynamic quenching processes, providing insight into the molecule's interaction with its local environment.
In-Situ NMR and Raman Spectroscopy: To monitor the compound's structural changes and chemical transformations in real-time during reactions or within material composites.
Single-Molecule Spectroscopy: To probe the properties of individual molecules, eliminating the averaging effects of ensemble measurements and revealing heterogeneities in behavior.
Integration into Hybrid Material Systems
The four hydroxyl groups of this compound offer rich chemical handles for its incorporation into larger, functional material systems. Its rigid, planar core and potent hydrogen-bonding capabilities make it an excellent building block for advanced materials.
Promising avenues for integration include:
Metal-Organic Frameworks (MOFs): The tetrol can act as a multidentate organic linker to coordinate with metal ions, forming porous, crystalline MOFs. These materials could be designed for applications in gas storage, separation, and catalysis.
Covalent Organic Frameworks (COFs): Polymerization of the tetrol with other complementary monomers can lead to the formation of highly ordered, porous COFs with potential uses in electronics and membrane technology.
Functional Polymers: Incorporating the dibenzofuran-tetrol unit into polymer backbones (e.g., polyesters, polyethers) could create materials with enhanced thermal stability, antioxidant properties, or specific electronic characteristics. biointerfaceresearch.com
Surface Modification: Grafting the molecule onto the surfaces of nanoparticles or electrodes could be used to tune surface properties, create selective sensors, or develop novel catalysts.
Predictive Modeling for Structure-Function Relationships
Computational modeling provides a powerful tool to predict the properties of this compound and guide experimental efforts, saving time and resources. Quantum chemical methods have been successfully applied to understand the properties of related dibenzofuran compounds. nih.gov
Future modeling research should focus on:
Density Functional Theory (DFT): To calculate electronic properties, such as HOMO/LUMO energy levels, redox potentials, and spectroscopic signatures. This can help predict its suitability for electronic applications and its antioxidant capacity.
Quantitative Structure-Activity Relationship (QSAR): To develop models that correlate specific structural features with biological activity. By comparing the 2,3,7,8-substitution pattern with other hydroxylation patterns, QSAR can predict its potential efficacy as an enzyme inhibitor or signaling molecule.
Molecular Dynamics (MD) Simulations: To study the compound's interaction with biological macromolecules (e.g., proteins, DNA) or its behavior within a material matrix. mdpi.com MD simulations can reveal preferred binding modes and conformational dynamics that are critical for function.
| Modeling Technique | Predicted Properties | Potential Application Area |
|---|---|---|
| Density Functional Theory (DFT) | Redox potential, electronic band gap, vibrational frequencies | Antioxidants, organic electronics, sensors |
| Molecular Dynamics (MD) | Binding affinity, conformational stability, diffusion in matrices | Drug design, materials science, membrane transport |
| QSAR | Toxicity, biological activity (e.g., enzyme inhibition) | Toxicology, pharmacology |
Collaborative Research at the Chemistry-Biology Interface
The structural similarity of this compound to naturally occurring polyphenols and certain toxins suggests a high potential for significant biological activity. Exploring this potential requires close collaboration between chemists, biologists, and pharmacologists. The biological activities of various dibenzofuran derivatives have been noted, including antibacterial and anticancer properties. biointerfaceresearch.comekb.eg
Key interdisciplinary research areas include:
Enzyme Inhibition Studies: The catechol-like moieties suggest it could be an inhibitor of enzymes such as tyrosinase, catechol-O-methyltransferase (COMT), or histone deacetylases (HDACs). Collaborative efforts are needed to synthesize the compound and screen it against a panel of relevant enzymes.
Receptor Binding Assays: The planar structure and hydroxylation pattern are reminiscent of ligands for the Aryl Hydrocarbon Receptor (AhR). t3db.ca Investigating its ability to bind and activate or inhibit the AhR is critical for understanding its potential therapeutic or toxicological effects.
Antioxidant and Cellular Protection Studies: The tetrol structure is primed for radical scavenging activity. Research in collaboration with cell biologists could quantify its ability to mitigate oxidative stress in cellular models and explore its potential as a cytoprotective agent.
Antimicrobial and Anticancer Screening: Building on findings from other dibenzofuran derivatives, the compound should be systematically tested against various bacterial, fungal, and cancer cell lines to identify potential therapeutic leads. ekb.egresearchgate.net
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting and quantifying Dibenzofuran-2,3,7,8-tetrol in environmental matrices?
- Methodology : Use high-resolution gas chromatography/high-resolution mass spectrometry (HRGC/HRMS) with isotope-labeled internal standards (e.g., 13C-labeled analogs) for precise quantification . Key parameters include:
- Column : DB-5MS capillary column for isomer separation.
- Detection : Selected ion monitoring (SIM) at specific mass-to-charge ratios (e.g., M/Z 320–360 for chlorinated derivatives).
- Validation : Confirm results via retention time matching and ion abundance ratios (e.g., ±15% of theoretical values) .
Q. How is the toxicity of this compound assessed in environmental risk studies?
- Methodology : Calculate toxicity equivalence (TEQ) using World Health Organization toxic equivalency factors (WHO-TEFs). Focus on 2,3,7,8-substituted congeners, which exhibit the highest toxicity. TEQ values are derived by summing the product of individual congener concentrations and their respective TEFs .
Q. What strategies are employed to synthesize and characterize Dibenzofuran derivatives with high positional specificity?
- Methodology : Utilize protective groups (e.g., boronic acids) during synthesis to direct substituents to the 2,3,7,8 positions. Purify via preparative HPLC and characterize using NMR (1H/13C) and HRMS. Cross-validate with X-ray crystallography for structural confirmation, as demonstrated in studies of halogenated dibenzofurans .
Advanced Research Questions
Q. How can discrepancies between bioassay and HRMS results for Dibenzofuran derivatives be resolved?
- Methodology : Conduct broad-spectrum HRMS screening followed by isomer-specific analysis. For example, in cases where bioassays (e.g., DR CALUX) indicate high toxicity but HRMS detects no regulated congeners, screen for atypical substituents (e.g., brominated analogs like 2,3,7,8-TBDF) . Reanalyze diluted extracts to mitigate internal standard saturation .
Q. What mechanisms govern the atmospheric degradation of 2,3,7,8-substituted dibenzofurans?
- Methodology : Investigate OH radical-initiated reactions using density functional theory (DFT) and canonical variational transition state theory (CVTST). Key pathways include:
- Bond cleavage : Furan ring opening via OH addition.
- Dechlorination : Formation of Cl atoms and HO₂ radicals.
Rate constants (e.g., 2.1 × 10⁻¹³ cm³ molecule⁻¹ s⁻¹ for TCDF) align with experimental data .
Q. How do sediment sampling strategies impact the assessment of this compound accumulation in aquatic systems?
- Methodology : Combine principal component analysis (PCA) and ANOVA to evaluate organic carbon content, grain size, and radionuclide activities. Prioritize sites near industrial hotspots (e.g., dredging zones) and use TEQ-normalized data to correlate contamination with anthropogenic activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
